molecular formula C8H16F2O B14905894 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol

Cat. No.: B14905894
M. Wt: 166.21 g/mol
InChI Key: CJISKGMQMLCAPD-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol is an organic compound with the molecular formula C8H16F2O and a molecular weight of 166.21 g/mol . This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a pentane backbone. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol typically involves the fluorination of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-2-(3-chloropropyl)pentan-1-ol with a fluorinating agent such as potassium fluoride (KF) in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-fluoropropyl)pentan-1-ol involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable tool in medicinal chemistry. The hydroxyl group allows for hydrogen bonding interactions, which can influence the compound’s binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-(3-chloropropyl)pentan-1-ol: Similar structure but with chlorine atoms instead of fluorine.

    5-Fluoro-2-(3-bromopropyl)pentan-1-ol: Similar structure but with bromine atoms instead of fluorine.

    5-Fluoro-2-(3-iodopropyl)pentan-1-ol: Similar structure but with iodine atoms instead of fluorine.

Uniqueness

5-Fluoro-2-(3-fluoropropyl)pentan-1-ol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the fields of medicinal chemistry and industrial applications .

Properties

Molecular Formula

C8H16F2O

Molecular Weight

166.21 g/mol

IUPAC Name

5-fluoro-2-(3-fluoropropyl)pentan-1-ol

InChI

InChI=1S/C8H16F2O/c9-5-1-3-8(7-11)4-2-6-10/h8,11H,1-7H2

InChI Key

CJISKGMQMLCAPD-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCCF)CO)CF

Origin of Product

United States

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